Leukotriene B4 (5S,12R-dihydroxy-6,8,10,14-(E,Z,E,Z)-eicosatetraenoic acid) is a biologically active lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. [, , , , ] It plays a critical role in the initiation and amplification of inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , ] While primarily synthesized by neutrophils, [, , , ] other cell types such as macrophages, mast cells, and even erythrocytes contribute to its production during inflammatory processes. [, , , ] LTB4 primarily exerts its effects through binding to two G protein-coupled receptors, BLT1 and BLT2, expressed on the surface of various immune cells. [, , , , , , ]
Future Directions
Therapeutic Targeting of BLT Receptors: While LTB4 itself is not a therapeutic target due to its short half-life and rapid metabolism, its receptors, BLT1 and BLT2, represent promising targets for developing novel anti-inflammatory therapies. [, , ] Further research is needed to develop selective and potent BLT receptor modulators for treating a range of inflammatory disorders.
Understanding the Role of BLT2: The precise role of BLT2 in different inflammatory contexts remains elusive and requires further investigation. [, ] Elucidating the distinct signaling pathways and cellular responses elicited by BLT2 activation will be crucial for developing targeted therapies that exploit its potential beneficial effects while minimizing any potential adverse effects.
LTB4 as a Biomarker and Therapeutic Target in Neutrophil-Dominant Diseases: Given the central role of LTB4 in neutrophil recruitment and activation, [, , , , , , , , ] future research should focus on exploring its potential as a biomarker and therapeutic target in diseases characterized by excessive or dysregulated neutrophil activity, such as acute lung injury, cystic fibrosis, and certain forms of severe asthma. [, , ]
Investigating the Interplay between LTB4 and Other Mediators: Further research is warranted to understand the intricate cross-talk between LTB4 and other inflammatory mediators, including cytokines, chemokines, and other lipid mediators, to unravel the complex signaling networks that govern inflammatory responses. [, , ] This knowledge will be essential for developing effective therapeutic strategies that target multiple pathways involved in chronic inflammatory conditions.
Related Compounds
Leukotriene A4 (LTA4)
Compound Description: LTA4 is an unstable epoxide intermediate in the biosynthesis of Leukotrienes [, , , ]. It is generated from 5-HPETE by the enzyme 5-lipoxygenase []. LTA4 can be further metabolized into LTB4 by Leukotriene A4 hydrolase or into Leukotriene C4 by Leukotriene C4 synthase [, , ].
Relevance: LTA4 is the direct precursor to Leukotriene B4 (LTB4) in the biosynthetic pathway [, , , ]. Erythrocytes, despite not synthesizing LTA4, possess LTA4 hydrolase and can convert neutrophil-derived LTA4 into LTB4, highlighting a transcellular biosynthesis mechanism [].
5-Hydroxyeicosatetraenoic acid (5-HETE)
Compound Description: 5-HETE is a metabolite of arachidonic acid formed by the action of 5-lipoxygenase []. While it can be further metabolized into LTA4, 5-HETE itself has limited biological activity regarding neutrophil functions like chemotaxis [].
20-COOH-Leukotriene B4
Compound Description: This compound is a metabolite of LTB4 generated through omega-oxidation, a major degradative pathway for LTB4 [, ]. This metabolic conversion leads to a reduction in the biological activity of LTB4 [, ].
Relevance: 20-COOH-Leukotriene B4 represents a less active metabolite of Leukotriene B4 (LTB4) [, ]. Its formation signifies the degradation and inactivation of LTB4, ultimately modulating its inflammatory effects [, ].
20-Hydroxy LTB4
Compound Description: This metabolite arises from the omega-oxidation of LTB4 []. While exhibiting weak agonist activity at LTB4 receptors compared to LTB4, 20-Hydroxy LTB4 effectively desensitizes neutrophils to LTB4's effects, leading to down-regulation of the high-affinity LTB4 receptor [].
Relevance: 20-Hydroxy LTB4 acts as a regulator of Leukotriene B4 (LTB4) activity []. Despite being a weak agonist itself, it effectively dampens neutrophil responses to LTB4 through receptor desensitization, highlighting a feedback mechanism controlling inflammation [].
Δ6-trans-Δ8-cis-Leukotriene B4
Compound Description: This compound is an isomer of LTB4, formed through the conversion of LTA4 by mutated forms of LTA4 hydrolase []. Specifically, mutations of Tyrosine 378 in LTA4 hydrolase result in the production of this isomer alongside regular LTB4 [].
Relevance: Δ6-trans-Δ8-cis-Leukotriene B4 highlights the importance of specific amino acid residues within LTA4 hydrolase in dictating the stereochemistry of Leukotriene B4 (LTB4) production []. This finding further emphasizes the enzyme's role in controlling the biological activity of LTB4.
5,12-Dihydroxyeicosatetraenoic acids (diHETEs)
Compound Description: diHETEs are a group of metabolites generated from LTA4 through non-enzymatic hydrolysis [, ]. These compounds serve as markers for 5-lipoxygenase activation and are found in various inflammatory conditions, including joint diseases [].
Relevance: While not directly formed from Leukotriene B4 (LTB4), the presence of 5,12-diHETEs, particularly 5,15-diHETE, in biological samples indicates 5-lipoxygenase pathway activation, which is also responsible for LTB4 production [, ]. Their presence can signify an inflammatory environment where LTB4 may also be playing a role [].
N-Acetyl-Leukotriene E4
Compound Description: This molecule is an intermediate in the metabolic pathway of Leukotriene E4, formed before its omega-oxidation []. Isoniazid, a drug, inhibits this omega-oxidation step, leading to the accumulation of N-Acetyl-Leukotriene E4 [].
Relevance: Though not directly related to Leukotriene B4 (LTB4) structurally, N-Acetyl-Leukotriene E4's accumulation due to isoniazid treatment underscores the importance of omega-oxidation in regulating the levels of various leukotrienes, including LTB4 [].
5,8,11-Eicosatrienoate
Compound Description: This fatty acid is produced in individuals with essential fatty acid deficiency and is incorporated into neutrophil phospholipids []. While it can be metabolized by 5-lipoxygenase to form LTA3, 5,8,11-Eicosatrienoate and its metabolites can inhibit LTA4 hydrolase, affecting LTB4 synthesis [].
Relevance: 5,8,11-Eicosatrienoate, present in essential fatty acid deficiency, indirectly impacts Leukotriene B4 (LTB4) production by inhibiting LTA4 hydrolase, the enzyme responsible for converting LTA4 to LTB4 []. This interaction exemplifies how dietary factors and fatty acid imbalances can influence LTB4 levels.
Leukotriene B4 isomers
Compound Description: These are structural isomers of LTB4 with varying degrees of chemotactic activity compared to LTB4 itself [, ]. Their presence can complicate the analysis and understanding of LTB4's specific contributions to inflammation [, ].
Relevance: These isomers, while structurally similar to Leukotriene B4 (LTB4), might possess different biological activities [, ]. Their presence in biological samples necessitates careful analytical techniques to differentiate them from LTB4 and accurately assess their individual roles in inflammatory processes [, ].
Source and Classification
Leukotriene B4 is classified as a leukotriene, which is a family of biologically active compounds derived from arachidonic acid through the lipoxygenase pathway. Specifically, leukotriene B4 is produced primarily by polymorphonuclear leukocytes, macrophages, and mast cells. It plays a crucial role in mediating inflammatory responses, acting as a potent chemotactic agent that attracts immune cells to sites of infection or injury.
Synthesis Analysis
The synthesis of leukotriene B4 involves the enzymatic conversion of arachidonic acid by the enzyme 5-lipoxygenase. The following steps outline the typical synthesis process:
Arachidonic Acid Release: Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2.
Enzymatic Conversion: Arachidonic acid is then converted into leukotriene B4 through a series of enzymatic reactions catalyzed by 5-lipoxygenase.
Formation of Leukotriene B4: The reaction involves the formation of an unstable intermediate that rearranges to produce leukotriene B4.
Recent studies have highlighted that redox processes significantly regulate this synthesis pathway. For instance, mitochondrial reactive oxygen species are crucial for activating 5-lipoxygenase, while other factors can inhibit leukotriene production.
Molecular Structure Analysis
Leukotriene B4 has the following molecular characteristics:
Chemical Formula: C20H32O4
Molecular Weight: 352.48 g/mol
Structure: It consists of a long hydrocarbon chain with multiple double bonds and two hydroxyl groups (-OH). The structural formula can be represented as follows:
C20H32O4
The specific arrangement of these functional groups contributes to its biological activity, particularly its ability to interact with leukocyte receptors.
Chemical Reactions Analysis
Leukotriene B4 participates in various chemical reactions, primarily involving its interaction with cellular receptors and other signaling molecules:
Receptor Binding: Leukotriene B4 binds to specific receptors (e.g., BLT1 and BLT2) on the surface of immune cells, initiating intracellular signaling cascades.
Conversion to Other Metabolites: Leukotriene B4 can be metabolized into other biologically active compounds such as hydroxyleukotrienes through enzymatic actions involving cytochrome P450 enzymes.
Inhibition Studies: Research has shown that inhibitors of 5-lipoxygenase can significantly reduce the production of leukotriene B4, highlighting its role in inflammatory responses.
Mechanism of Action
Leukotriene B4 functions primarily as a chemotactic agent in the immune response:
Chemotaxis: It enhances the migration of neutrophils and other immune cells to sites of infection or inflammation by binding to specific receptors that trigger cellular signaling pathways.
Neutrophil Activation: Upon binding to its receptors, leukotriene B4 promotes neutrophil aggregation and activates various functions such as phagocytosis and the release of reactive oxygen species.
Swarming Response: It facilitates the formation of dense clusters of neutrophils around pathogens, enhancing local immune responses.
Physical and Chemical Properties Analysis
Leukotriene B4 exhibits several notable physical and chemical properties:
These properties influence its biological activity and potential therapeutic applications.
Applications
Leukotriene B4 has significant implications in various scientific fields:
Inflammation Research: It serves as a model compound for studying inflammatory processes and the role of lipid mediators in disease.
Pharmacological Targeting: Due to its central role in inflammation, leukotriene B4 is a target for therapeutic interventions aimed at treating conditions such as asthma, arthritis, and other inflammatory diseases.
Diagnostic Marker: Elevated levels of leukotriene B4 can serve as biomarkers for certain inflammatory conditions, aiding in diagnosis and monitoring disease progression.
5,12 diHETE 5,12 HETE 5,12-diHETE 5,12-HETE B-4, Leukotriene Leukotriene B Leukotriene B 4 Leukotriene B-4 Leukotriene B4 Leukotrienes B LTB4
Canonical SMILES
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Isomeric SMILES
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leukotriene B4(1-) is the leukotriene anion that is the conjugate base of leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a hydroxy monocarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene B4.
Hydroxypioglitazone is a member of the class of thiazolidenediones that is the hydroxy derivative of pioglitazone. It has a role as a human xenobiotic metabolite. It is a member of thiazolidinediones, a member of pyridines and an aromatic ether. It is functionally related to a pioglitazone. Leriglitazone is under investigation in clinical trial NCT03917225 (A Clinical Study to Evaluate the Effect of MIN-102 on the Progression of Friedreich's Ataxia in Male and Female Patients). Leriglitazone is an orally bioavailable, blood-brain-barrier (BBB) penetrable, selective peroxisome proliferator-activated receptor (PPAR) subtype gamma agonist, with potential neuroprotective activity that could be used for certain central nervous system (CNS) diseases, such as adrenomyeloneuropathy, cerebral adrenoleukodystrophy (cALD), Friedreich's ataxia, and certain other CNS diseases. Upon oral administration, leriglitazone selectively targets, binds to and activates PPARgamma, thereby regulating the expression of genes involved in mitochondrial biogenesis. This modulates pathways leading to the restoration of mitochondrial function in which dysfunction is caused by the accumulation of very long-chain fatty acids (VLCFAs), and increases energy production, decreases oxidative stress, decreases nuclear factor kappa B (NF-kB) levels, inhibits neuroinflammation, protects the BBB integrity, prevents demyelination and axonal degeneration, increases neuronal survival, increases myelination and oligodendrocyte survival and improves motor function. Mutations in the ABCD1 gene, which encodes the peroxisomal membrane adrenoleukodystrophy protein, cause a defective function of the ABCD1 transporter leading to an accumulation of VLCFA. VLCFA accumulation contributes to membrane destabilization of the myelin sheath, mitochondrial dysfunction, oxidative stress, neuroinflammation and compromised BBB integrity.
Lerisetron has been used in trials studying the supportive care of Nausea and Vomiting and Testicular Germ Cell Tumor. Lerisetron is the hydrochloride salt of a 2-piperazinylbenzimidazole-derivative serotonin type 3 (5-HT3) receptor antagonist with antiemetic activity. Lerisetron specifically binds to 5-HT3 receptors, located peripherally on vagus nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema, which may result in suppression of chemotherapy-induced nausea and vomiting.
Lerimazoline, also known as Trimazoline, Trimizoline and ST-71, is a chemical that is used in the form of tramazoline hydrochloride in nasal decongestant preparations. It is an α-adrenergic receptor agonist that inhibits secretion of nasal mucus. It causes hypertension.
L-erythro-Chloramphenicol functions as a potent inhibitor of electron transport in the mitochondria in biological studies. The L-isomer can be identified from the other CAP-isomers through reversed phase and chiral liquid chromatography in combination with tandem mass spectrometric detection.
Lersivirine is an aromatic ether. Lersivirine has been used in trials studying the treatment of HIV-1. Lersivirine is a next-generation, pyrazole non-nucleoside reverse transcriptase inhibitor. Lersivirine retains activity against HIV viruses with mutations at position Y181, which confers resistance to efavirenz, etravirine, and nevirapine.